molecular formula C10H14O2 B156065 3-Benzyloxy-1-propanol CAS No. 4799-68-2

3-Benzyloxy-1-propanol

Cat. No. B156065
CAS RN: 4799-68-2
M. Wt: 166.22 g/mol
InChI Key: FUCYABRIJPUVAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-benzyloxy-1-propanol involves various chemical reactions. For instance, the synthesis of 1-amino-3-aryloxy-2-propanols, which share a similar aryloxypropanol core, has been explored for their potential as cardioselective beta-blockers . Additionally, the construction of benzofuran scaffolds via Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids indicates the versatility of aryloxy motifs in complex molecule synthesis . The synthesis of 2,3-epoxyl-1,3-diaryl-1-propanone using phase transfer catalysts and ultrasound irradiation also demonstrates advanced techniques in synthesizing compounds with a propanol backbone .

Molecular Structure Analysis

The molecular structure of 3-benzyloxy-1-propanol would consist of a benzyl group attached to an oxygen atom, which is then connected to a three-carbon chain ending with a hydroxyl group. The structural investigations of related compounds, such as a symmetrically trisubstituted benzene derivative with propiolic acid side arms, provide insights into the conformation and electronic distribution of such molecules .

Chemical Reactions Analysis

Chemical reactions involving compounds with a similar structure to 3-benzyloxy-1-propanol include the synthesis of homologues through various organic transformations such as isomerization, Dieckmann condensation, and Grignard reactions . The behavior of furanones and benzoxazinones derivatives towards different nucleophiles has also been reported, which could be relevant to the reactivity of the benzyloxy group in 3-benzyloxy-1-propanol .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-benzyloxy-1-propanol are not directly discussed, related compounds provide some context. For example, the synthesis and functionalization of zwitterionic benzoxaborole complexes reveal the impact of protecting groups on solubility and reactivity, which could be applicable to the benzyl ether moiety in 3-benzyloxy-1-propanol . The asymmetric synthesis and absolute configuration determination of diastereomeric benzylic hydroxylation metabolites of metoprolol, a beta-blocker, highlight the importance of stereochemistry in the biological activity of such compounds .

Scientific Research Applications

Synthetic Studies and Chemical Derivatives

  • 3-Benzyloxy-1-propanol has been utilized in the synthesis of various chemical derivatives. For instance, 1-Phenyl-1-amino-2, 3-propanediol, a derivative, was obtained by ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, showcasing the compound's role in synthetic chemistry (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956).
  • Additionally, 3-Benzyloxy-1-propanol has been implicated in the synthesis of various potential antidepressant agents, demonstrating its importance in medicinal chemistry (J. A. Clark et al., 1979).

Catalytic and Chemical Transformations

  • The compound has been used in selective catalytic sp3 C-O bond cleavage with C-N bond formation in 3-alkoxy-1-propanols, highlighting its utility in specific catalytic processes (C. Chen & S. Hong, 2012).
  • In the field of organic chemistry, it has been involved in the synthesis of zwitterionic benzoxaborole complexes, demonstrating its versatility in creating complex organic structures (James M Gamrat et al., 2018).

Application in Antiviral Agents Synthesis

  • Research has also been conducted on synthesizing 1-[(3-Halo-1-Hydroxy-2-Propoxy)methyl]uracil and Thymine as potential antiviral agents using 3-Benzyloxy-1-propanol, indicating its potential in antiviral drug development (E. Wang, Hou Chen, & C. Tzeng, 1993).

Asymmetric Synthesis and Enantioselectivity

  • The compound has been used in the asymmetric desymmetrization of 2-substituted 1,3-propanediols, leading to enantiomerically enriched 3-benzyloxy-1-propanols. This underscores its role in asymmetric synthesis and enantioselectivity in organic reactions (T. Harada & K. Shiraishi, 2005).

Intermediate in Chemical Decomposition

  • 3-Benzyloxy-1-propanol has been studied as an intermediate in the thermal decomposition of certain compounds, shedding light on its role in chemical kinetics and reaction mechanisms (W. Adam & M. Heil, 1992).

Renewable Building Blocks in Material Science

  • The compound has been explored in the context of renewable building blocks for enhancing reactivity towards benzoxazine ring formation, representing an application in green chemistry and material science (Acerina Trejo-Machin et al., 2017).

Safety And Hazards

3-Benzyloxy-1-propanol is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting it in eyes, on skin, or on clothing .

Relevant Papers One relevant paper is “Total Synthesis of (+)-Cocaine via Desymmetrization of a meso-Dialdehyde” published in Organic Letters . This paper discusses the use of 3-Benzyloxy-1-propanol as a starting reagent in the total synthesis of (+)-cocaine .

properties

IUPAC Name

3-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCYABRIJPUVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324524
Record name 3-Benzyloxy-1-propanol
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxy-1-propanol

CAS RN

4799-68-2
Record name 3-(Benzyloxy)-1-propanol
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Record name 4799-68-2
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Record name 3-Benzyloxy-1-propanol
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Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (5.6 g, 0.14 mole) in tetrahydrofuran (350 ml) is added 1,3-propanediol (15 ml, 0.21 mol). The gummy suspension is stirred at room temperature for 0.5 hour and tetra n-butylammonium iodide (0.54 g) is added followed by benzyl bromide (16.6 ml, 0.14 mole). The mixture is stirred at room temperature for 62 hours. The solvent is evaporated and the residue purified by flash chromatography over silica gel using 1:4 ethylacetate/hexane as eluent to obtain 3-benzyloxypropan-1-ol as a clear oil; 1H NMR (CDCl3): δ7.3 (m, 5H), 4.5 (s,2H), 3.78 (t,8 Hz,2H), 3.65 (t,8 Hz,2H), 1.87 (quintet,8 Hz,2H).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
16.6 mL
Type
reactant
Reaction Step Three
Quantity
0.54 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Benzyl chloride (104 g, 1.0 m) was added dropwise to a solution of KOH (112 g, 2.0 m) in a mixture of 100 ml of xylene and 304 g of 1,3-propanediol at 50°-60° C. The solution was then heated at 100° C. for 2 hours. Water (400 ml) was added to the cooled solution and the mixture was extracted twice with 600 ml of methylene chloride. The combined methylene chloride extracts were washed three times with 400 ml of water, dried over MgSO4, filtered and evaporated to a yellow oil which was distilled under vacuum. The 98°-106° C. (1.5 mm) fraction was collected to give 88.7 g of 3-benzyloxypropanol.
Quantity
104 g
Type
reactant
Reaction Step One
Name
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
304 g
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 2 L flask, a solution of 1,3-propane-diol (3) (38 g, 0.5 moles) and benzyl bromide (85.5 g, 0.5 moles) in dry tetrahydrofuran (500 mL) is cooled to 0° C. (internal temperature) using ice/salt mixture. Potassium-t-butoxide (56 g, 0.5 moles) is added in portions, maintaining the temperature below +20° C. The mixture is stirred at room temperature overnight, then poured into 2N HCl (1 L) and water (1 L). After saturating with NaCl, the mixture is extracted with ether (1.5 L). The organic phase is washed with water (3×), dried (Na2SO4) and evaporated to give an oil (81 g). This is distilled (oil pump) to give pure 14 as a colourless liquid: 58.5 g (70%), bp about 0.05 95°-105° C.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
85.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods IV

Procedure details

Benzyl chloride (104 g, 1.0 m) was added dropwise to a solution of KOH (112 g, 2.0 m) in 100 ml of xylene and 304 g of 1,3-propanediol at 50° C.-60° C. The solution was then heated at 100° C. for 2 hours. Water (400 ml) was added to the cooled solution and the mixture was extracted twice with 600 ml of methylene chloride. The combined methylene chloride extracts were washed three times with 400 ml of water, dried over MgSO4, filtered and evaporated to a yellow oil which was distilled under vacuum. The 98° C.-106° C. (1.5 mm) fraction was collected to give 88.7 g of 3-benzyloxypropanol.
Quantity
104 g
Type
reactant
Reaction Step One
Name
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
304 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 50.0 g (0.657 mol) of 1,3-propandiol 11 in 500 mL of cosolvent (DMF : THF=3:1) in an ice bath was carefully added 26.3 g (0.657 mol) of 60% sodium hydride and stirred for 1 hour, followed by slow addition of 80.5 g (0.636 mol) of benzyl chloride at 0° C. and stirring at room temperature overnight. After adding 50 mL of water to quench the reaction, the mixture was extracted with ether (2×600 mL). The organic layer was washed with water (50 mL) and Brine (50 mL), dried over anhydrous sodium sulfate and concentrated. Distillation at 118-120° C./5 mmHg gave 54.8 g of a liquid in 50.2% yield. 1H NMR (CDCl3): δ 7.35-7.28 (m, 5H, ArH), 4.51 (s, 2H, ArCH2O), 3.76 (m, 2H, CH2O), 3.65 (t, J=6.0 Hz, 2H, CH2O), 2.58 (m, 1H, OH), 1.85 (p, J=6.0 Hz, 2H, CH2). 13C NMR (CDCl3): δ 137.93, 128.34, 127.60, 127.54, 73.15, 69.15, 61.58, 32.04.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
26.3 g
Type
reactant
Reaction Step Two
Quantity
80.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
50.2%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Benzyloxy-1-propanol
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Reactant of Route 6
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Citations

For This Compound
84
Citations
C Chen, SH Hong - Organic letters, 2012 - ACS Publications
… This catalytic C–O bond cleavage and amidation reaction of 3-benzyloxy-1-propanol (1a) with … 3-Benzyloxy-1-propanol (1a) reacted smoothly with 2a to give 3a and 4a in 88% and 78% …
Number of citations: 33 pubs.acs.org
P Przybylski, M Kwit, K Pyta, R Pankiewicz… - Tetrahedron …, 2010 - Elsevier
… Gossypol Schiff base with (R)-(+)-2-amino-3-benzyloxy-1-propanol 1 was synthesised and resolved by HPLC method into diastereomers to study their atropisomerisation process. The …
Number of citations: 6 www.sciencedirect.com
C Chen - 2012 - dr.ntu.edu.sg
… 3-benzyloxy-1-propanol. 3-alkoxy-1-propanol derivatives reacted smoothly with benzyl amine to give two amide products. Treatment of different amines with 3-benzyloxy-1-propanol …
Number of citations: 0 dr.ntu.edu.sg
DM Mans, WH Pearson - Organic Letters, 2004 - ACS Publications
… 86% ee over 14 linear steps starting from commercially available 3-benzyloxy-1-propanol. … 2), 22 prepared from commercially available 3-benzyloxy-1-propanol, was treated with …
Number of citations: 102 pubs.acs.org
TW Ma, JM Min, LH Zhang - Carbohydrate research, 1994 - Elsevier
… (1 7.87 g, 17.03 mm00 in MeNO, (60 mL) and benzene (60 mL) containing Hg(CH), (5.25 g) and anhyd CaSO, (3 g) was stirred at room temperature with 3-benzyloxy-1-propanol (3.33 g…
Number of citations: 6 www.sciencedirect.com
FA Davis, H Qi - Tetrahedron letters, 1996 - Elsevier
… The overall yield of the two isomers from 3-benzyloxy-1propanol (3) was 50% for the six steps. The low anti selectivity observed in the dihydroxylation of 5 suggests that fluorine is a …
Number of citations: 49 www.sciencedirect.com
C Barbaud, S Cammas-Marion, P Guérin - Polymer Bulletin, 1999 - Springer
Poly((3-hydroxypropyl β malate) has been synthesized starting from aspartic acid and benzyloxy-1-propanol as precursors. This new polymer was characterized by 1 H and 13 C NMR, …
Number of citations: 31 link.springer.com
T Harada, K Shiraishi - Synlett, 2005 - thieme-connect.com
… In summary, asymmetric desymmetrization of 2-substituted 1,3-propanediols leading to the enantiomerically enriched 3-benzyloxy-1-propanol derivatives 12 was developed by using …
Number of citations: 1 www.thieme-connect.com
JF Greene, JM Hoover, DS Mannel… - … Process Research & …, 2013 - ACS Publications
… (5.8 min)/cyclohexanecarbaldehyde (3.9 min), octanol (5.7 min)/octanal (4.0 min), 3-phenyl-1-propanol (8.9 min)/3-phenyl propanal (7.2 min), 3-benzyloxy-1-propanol (11.4 min)/3-…
Number of citations: 112 pubs.acs.org
H Luo, L Wang, S Shang, G Li, Y Lv, S Gao… - Angewandte …, 2020 - Wiley Online Library
… In addition, 3-Benzyloxy-1-propanol was also examined, which gave methyl benzoate in 99 % yield (4 m). Unexpectedly, the catalytic system can effectively oxidize cleavage of C=C …
Number of citations: 64 onlinelibrary.wiley.com

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